molecular formula C23H26ClN3O3S2 B2368290 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride CAS No. 1189715-66-9

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride

Cat. No.: B2368290
CAS No.: 1189715-66-9
M. Wt: 492.05
InChI Key: FFLCXLBEXLUBGB-UHFFFAOYSA-N
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O3S2 and its molecular weight is 492.05. The purity is usually 95%.
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Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiazolo[5,4-c]pyridine ring system. The synthesis often employs methods like the Bischler-Napieralski reaction to construct the thiazole and pyridine components effectively. This synthetic pathway has been crucial in developing derivatives with enhanced biological profiles .

Research indicates that compounds with similar structural motifs exhibit selective interactions with adrenergic receptors. Specifically, this compound may act as a selective beta3-adrenoceptor agonist. This activity is significant as beta3-adrenoceptors are involved in metabolic regulation and thermogenesis .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within this chemical class. For instance, derivatives have shown cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).
  • Results : Compounds demonstrated significant decreases in cell viability at concentrations ranging from 6.25 µM to 100 µM. Notably, one derivative exhibited a strong cytotoxic effect specifically against MDA-MB-231 cells at 6.25 µM .
CompoundCell LineConcentration (µM)Effect on Viability
1fMDA-MB-2316.25Significant decrease
1dMDA-MB-23125Significant decrease
1bMDA-MB-23150Moderate decrease
1aMCF-7-No significant effect

2. Interaction with Proteins

Molecular docking studies have been employed to explore the binding interactions between this compound and key proteins involved in cancer progression:

  • Target Proteins : AKT1 and Orexetine type 2 receptor (Ox2R).
  • Binding Energies : Moderate to strong binding energies were observed, suggesting favorable interactions that correlate with observed biological activity .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Case Study on Beta-Adrenoceptor Agonists :
    • A study indicated that modifications in the thiazolo[5,4-c]pyridine structure could enhance selectivity towards beta3-adrenoceptors while reducing off-target effects associated with beta1 and beta2 receptors .
  • Anticancer Efficacy :
    • In another case study focusing on breast cancer treatment, compounds derived from similar scaffolds were shown to induce apoptosis in cancer cells through the activation of apoptotic pathways mediated by AKT signaling inhibition .

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2.ClH/c1-17-7-9-19(10-8-17)31(28,29)14-12-22(27)25-23-24-20-11-13-26(16-21(20)30-23)15-18-5-3-2-4-6-18;/h2-10H,11-16H2,1H3,(H,24,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLCXLBEXLUBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.